(4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride, commonly known as Linezolid, is an antibiotic medication used to treat various bacterial infections. It belongs to the oxazolidinone class of antibiotics and is effective against both Gram-positive and Gram-negative bacteria. Linezolid was first developed by a team of scientists at Pharmacia & Upjohn Company in 1997 and was approved by the United States Food and Drug Administration (FDA) in 2000.
Scientific Research Applications
Overview
The chemical (4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride is a derivative of the oxazolidinone class, which encompasses a range of synthetic antimicrobial agents characterized by a unique mechanism of protein synthesis inhibition. These agents generally exhibit bacteriostatic activity against a variety of significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2012).
Chemical Synthesis and Modification
Oxazolidinones, including the specified chemical, serve as core structures in the synthesis of pseudopeptides through Ugi four-component reactions (U-4CRs). These reactions are significant for generating compounds that combine peptide motifs with N-heterocyclic structures, which are prevalent in many natural products and pharmaceutical compounds. The use of cyclic imines in Joullié-Ugi three-component reactions (JU-3CRs) is a noted strategy for producing these compounds with better diastereoselectivity and pharmaceutical relevance (Nazeri et al., 2020).
Pharmacological Applications
Oxazolidinone derivatives, including (4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride, are explored for their potential as novel antibacterial agents. Efforts to improve the biological profiles of these compounds have led to the identification of new derivatives with enhanced activity against resistant bacterial strains. This ongoing research aims to address the challenge of bacterial resistance through the development of more effective oxazolidinone-based therapeutics (Poce et al., 2008).
properties
IUPAC Name |
(4S)-4-(4-aminobutyl)-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-4-2-1-3-6-5-11-7(10)9-6;/h6H,1-5,8H2,(H,9,10);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJKMNUXCJPOEF-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(4-Aminobutyl)-1,3-oxazolidin-2-one;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.